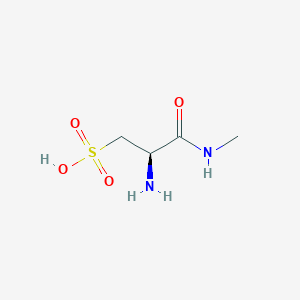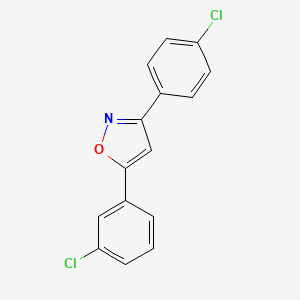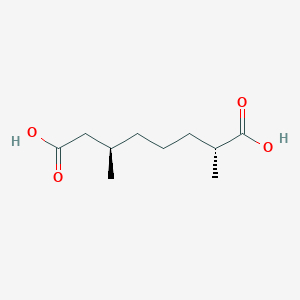
(2R,6R)-2,6-Dimethyloctanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6R)-2,6-Dimethyloctanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of two methyl groups at the 2nd and 6th positions of the octanedioic acid backbone, both in the R-configuration. Its stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.
化学反应分析
Types of Reactions
(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (2R,6R)-2,6-Dimethyloctanedioic acid include:
- (2R,6R)-hydroxynorketamine
- (2R,6R)-2,6-Diaminoheptanedioic acid
- (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methyl groups at the 2nd and 6th positions. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
891195-46-3 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
(2R,6R)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
InChI 键 |
YXTSFTNUPXGYDZ-HTQZYQBOSA-N |
手性 SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O |
规范 SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


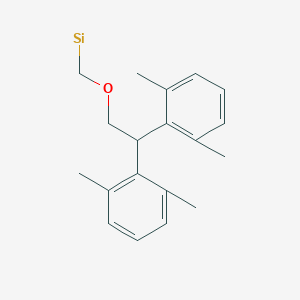
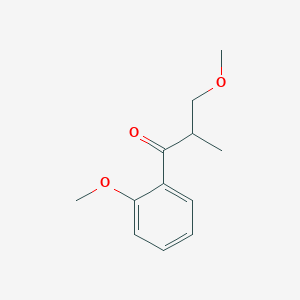
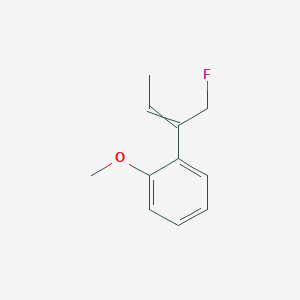
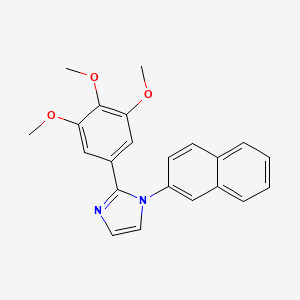


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
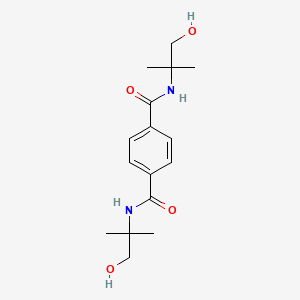
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
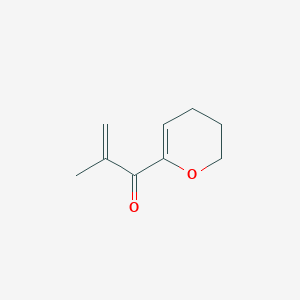
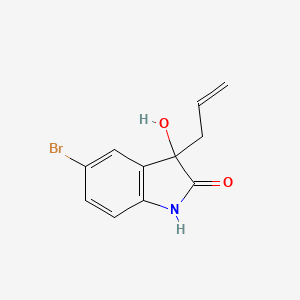
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
